molecular formula C8H8IN B12970168 5-Cyclopropyl-2-iodopyridine

5-Cyclopropyl-2-iodopyridine

Cat. No.: B12970168
M. Wt: 245.06 g/mol
InChI Key: IYMWMRRDUMDEIS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 5-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-iodopyridine typically involves the iodination of 5-cyclopropylpyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to the formation of various biaryl and alkyne derivatives.

    Oxidation and Reduction: The cyclopropyl group can be oxidized to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropylmethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines, biaryl compounds, alkyne derivatives, cyclopropanone derivatives, and cyclopropylmethyl derivatives.

Scientific Research Applications

5-Cyclopropyl-2-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-iodopyridine depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclopropyl group can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparison with Similar Compounds

    5-Cyclopropyl-2-fluoro-3-iodopyridine: Similar in structure but with a fluorine atom at the 2-position instead of iodine.

    2-Cyclopropyl-5-iodopyridine: Differing in the position of the cyclopropyl group.

    2-Iodo-5-methylpyridine: Featuring a methyl group instead of a cyclopropyl group.

Uniqueness: 5-Cyclopropyl-2-iodopyridine is unique due to the presence of both a cyclopropyl group and an iodine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

5-cyclopropyl-2-iodopyridine

InChI

InChI=1S/C8H8IN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2

InChI Key

IYMWMRRDUMDEIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)I

Origin of Product

United States

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